4-(2-Methoxyphenoxy)-3-nitrobenzonitrile
Description
4-(2-Methoxyphenoxy)-3-nitrobenzonitrile is a benzonitrile derivative characterized by a methoxyphenoxy group at position 4 and a nitro group at position 3 on the aromatic ring. Its molecular formula is C₁₄H₁₀N₂O₄, with a molecular weight of 270.24 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C14H10N2O4 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4-(2-methoxyphenoxy)-3-nitrobenzonitrile |
InChI |
InChI=1S/C14H10N2O4/c1-19-13-4-2-3-5-14(13)20-12-7-6-10(9-15)8-11(12)16(17)18/h2-8H,1H3 |
InChI Key |
QWSTWMPLFTVXNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(2-Methoxyphenoxy)-3-nitrobenzonitrile with structurally related benzonitrile derivatives, emphasizing substituents, molecular weights, and applications:
Key Research Findings
- Ligand Binding (5FB vs. This compound): The ligand 5FB (a trifluoromethyl analog) binds to ERRα via hydrogen bonds (ARG 372) and hydrophobic interactions. While this compound lacks the thiazolidinone ring and CF₃ group, its methoxyphenoxy and nitro substituents may enable similar binding modes in related targets .
- Corrosion Inhibition (PANB/APAB): PANB and APAB demonstrate that nitro and amino groups enhance corrosion inhibition in acidic environments. The nitro group’s electron-withdrawing nature stabilizes adsorption on metal surfaces, while alkylamino groups improve solubility .
- The nitro group further modulates electron density .
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